3-(4-Ethylpiperidin-2-yl)oxan-4-one
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Overview
Description
3-(4-Ethylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperidin-2-yl)oxan-4-one typically involves the reaction of 4-ethylpiperidine with oxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-(4-Ethylpiperidin-2-yl)oxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant properties.
Evodiamine: An alkaloid with potential anticancer properties.
Uniqueness
3-(4-Ethylpiperidin-2-yl)oxan-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the piperidine and oxan-4-one moieties makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(4-ethylpiperidin-2-yl)oxan-4-one |
InChI |
InChI=1S/C12H21NO2/c1-2-9-3-5-13-11(7-9)10-8-15-6-4-12(10)14/h9-11,13H,2-8H2,1H3 |
InChI Key |
MDOUGJDRPRPLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)C2COCCC2=O |
Origin of Product |
United States |
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